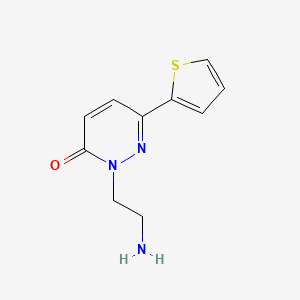

2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one

CAS No.: 1105192-79-7

Cat. No.: VC3347139

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105192-79-7 |

|---|---|

| Molecular Formula | C10H11N3OS |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | 2-(2-aminoethyl)-6-thiophen-2-ylpyridazin-3-one |

| Standard InChI | InChI=1S/C10H11N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 |

| Standard InChI Key | DNOMWYKUYNZALE-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN |

| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN |

Introduction

2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class. It features a pyridazinone ring system with a 2-thienyl substituent and an aminoethyl side chain. This compound is of interest in various scientific and medical research fields due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis methods. These methods often start with the preparation of the pyridazinone core, followed by the introduction of the thienyl and aminoethyl groups through various chemical reactions such as nucleophilic substitution or cross-coupling reactions.

Biological and Chemical Research Findings

While specific biological activity data for 2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one is limited, compounds within the pyridazinone class are generally explored for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the thienyl group may enhance certain biological activities due to its electron-rich nature and ability to participate in π-π interactions.

Applications and Future Directions

This compound is primarily used in scientific research and development, particularly in the fields of medicinal chemistry and pharmaceuticals. Its potential applications could include drug discovery and development, where its unique structural features might contribute to novel therapeutic agents.

Availability and Standards

2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one is available as a standard compound for research purposes. It is offered in various quantities, typically ranging from milligrams to grams, and is classified as a pharmaceutical-grade material. The compound is accompanied by analytical reports, including NMR and mass spectrometry data, to ensure its purity and identity.

| Product Specifications | Description |

|---|---|

| Quantity | 5 mg, 10 mg, 25 mg, 50 mg |

| Grade | Pharmaceutical Grade |

| Accompanying Data | NMR, Mass Spectrometry, HPLC |

| Use | Research, Development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume